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Compound of Interest

Compound Name: uoi24

Cat. No.: B1663686

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive technical overview of U0126, a highly selective, non-
competitive inhibitor of Mitogen-activated Protein Kinase Kinase (MEK1 and MEK2). U0126 is a
critical tool for researchers studying the MAPK/ERK signaling pathway, a central cascade in
cellular processes such as proliferation, differentiation, survival, and apoptosis. This guide
details its commercial availability, mechanism of action, inhibitory concentrations, and common
experimental protocols.

Commercial Availability

U0126 is widely available for research purposes from numerous life science reagent suppliers.
It is important to note that U0126 is not approved by the FDA as a therapeutic agent and is
intended for preclinical research settings only.[1]

Prominent suppliers include:

MedchemExpress

InvivoGen[2]

Tocris Bioscience

Sigma-Aldrich
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Hello Bio[3]

Cell Signaling Technology[4]

StressMarq Biosciences|[5]

STEMCELL Technologies[6]

Previously available from Promega, this product has been discontinued by this supplier.[7][8]

Mechanism of Action

U0126 exerts its inhibitory effect by targeting MEK1 and MEK2, the dual-specificity protein
kinases that are immediate upstream activators of the Extracellular signal-Regulated Kinases,
ERK1 and ERK2 (also known as p44/p42 MAPK).[2][4] The inhibition is non-competitive with
respect to ATP.[6][9] By binding to and inhibiting the kinase activity of MEK1/2, U0126 prevents
the phosphorylation and subsequent activation of ERK1/2.[2] This effectively blocks signal
transduction down the Ras/Raf/MEK/ERK pathway, which is frequently dysregulated in various
diseases, including cancer.[2][10]

U0126 is highly selective for MEK1 and MEK2, showing little to no inhibitory activity against a
wide range of other kinases, including PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-
6, Cdk2, and Cdk4.[1] Beyond its primary role in the MAPK/ERK pathway, U0126 has also
been reported to influence other cellular processes, such as autophagy and apoptosis, and can
inhibit AP-1 transcriptional activity.[2][5][9][11]

Quantitative Data: Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
U0126 exhibits potent inhibition of both MEK1 and MEK2 in the nanomolar range. The reported
IC50 values are summarized in the table below.
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Target IC50 Value Supplier/Source
MedchemExpress, Hello Bio,

MEK1 72 nM STEMCELL Technologies[3][6]
[°]
MedchemExpress, Hello Bio,

MEK2 58 nM STEMCELL Technologies[3][6]
[9]

MEK-1 0.07 uM (70 nM) Tocris Bioscience

MEK-2 0.06 uM (60 nM) Tocris Bioscience

MEK1 ~0.5 uM (in vitro) Promega[7]

Signaling Pathway Inhibition

U0126 specifically blocks the MAPK/ERK signaling cascade at the level of MEK1/2. The
diagram below illustrates the canonical pathway and the point of inhibition by U0126.
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U0126 inhibits the phosphorylation of ERK1/2 by MEK1/2.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1663686?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols
for the use of U0126 in cell culture experiments.

Protocol 1: General Inhibition in Cultured Cells

This protocol is a general guideline for using U0126 to inhibit the MEK/ERK pathway in
adherent cell lines.

1. Reagent Preparation:

e Stock Solution: Prepare a 10 mM stock solution of U0126 by dissolving the lyophilized
powder in DMSO.[4] For example, dissolve 5 mg of U0126 (MW: 380.5 g/mol ) in 1.31 ml of
DMSO.[4] Some suppliers note that methanol can also be used.[4]

o Storage: Aliquot the stock solution and store it at -20°C or below to avoid repeated freeze-
thaw cycles, which can degrade the inhibitor.[4] Once in solution, it is recommended to use it
within 3 months.[4]

2. Cell Treatment:

e Working Concentration: The effective concentration can vary between cell types and
experimental conditions. A common working concentration range is 10-50 pM.[2]

o Pre-treatment: For experiments involving stimulation of the pathway, pre-treat the cells with
U0126 for a period of 30 minutes to 2 hours prior to adding the stimulus.[4] A 1-hour pre-
treatment has been cited in specific cell migration assays.[12]

» Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final
concentration used for the U0126 treatment to account for any effects of the solvent.

Protocol 2: IC50 Determination in NIH-3T3 Cells via In-
Cell Western™ Assay

This protocol provides a specific example for determining the IC50 of U0126 in NIH-3T3 cells
stimulated with acidic fibroblast growth factor (aFGF).[13]
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. Cell Culture and Seeding:

Culture NIH-3T3 cells to ~80% confluency.

Trypsinize, neutralize, and pellet the cells.

Resuspend cells in DMEM with 10% FBS and seed into a 96-well plate.

Incubate for 24 hours to allow for cell attachment.

. Serum Starvation:

Remove growth media and replace it with serum-free DMEM.

Incubate for 4 hours at 37°C to reduce basal ERK phosphorylation.

. Inhibitor Treatment:

Prepare a 10 mM stock of U0126 in DMSO.

Perform a two-fold serial dilution of the inhibitor in serum-free DMEM.

Add the diluted inhibitor to the cells to achieve a final concentration range, for example, from
1to 125 uM.

Incubate for 1 to 2 hours at 37°C.

. Cell Stimulation and Lysis:

Remove the media containing the inhibitor.

Add either serum-free media (for mock/unstimulated controls) or serum-free media
containing 100 ng/mL aFGF and 10 pg/mL heparin.

Incubate at 37°C for 7.5 minutes.

Proceed with cell fixation, permeabilization, and antibody staining for phospho-ERK and total
ERK as per the In-Cell Western™ protocol.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of U0126 on a
growth factor-stimulated signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. U0126 - Wikipedia [en.wikipedia.org]
. invivogen.com [invivogen.com]
. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]

. U0126 | Cell Signaling Technology [cellsignal.com]

1
2
3
4
e 5.U0126 | CAS 109511-58-2 | MEK inhibitor | StressMarq Biosciences Inc. [stressmarg.com]
6. stemcell.com [stemcell.com]

7. MEK Inhibitor U0126 [worldwide.promega.com]

8. MEK Inhibitor U0126 Protocol [worldwide.promega.com]

9. medchemexpress.com [medchemexpress.com]

e 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK
Inhibitor - PMC [pmc.ncbi.nim.nih.gov]

e 11. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]
e 12. researchgate.net [researchgate.net]
e 13. licorbio.com [licorbio.com]

 To cite this document: BenchChem. [U0126: A Technical Guide to the Selective MEK1/2
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663686#is-u0124-commercially-available]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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